molecular formula C9H9F9O2 B12591490 5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane CAS No. 572911-07-0

5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane

Katalognummer: B12591490
CAS-Nummer: 572911-07-0
Molekulargewicht: 320.15 g/mol
InChI-Schlüssel: WHWUDHFQFAKLSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane is a fluorinated organic compound characterized by the presence of both ether and fluorinated alkane groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane typically involves the reaction of a fluorinated alkane with an ethenyloxyethanol derivative. The reaction conditions often require the use of a base catalyst to facilitate the etherification process. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.

    Substitution: The fluorinated alkane group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include various fluorinated ethers, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

    Biology: Employed in the study of fluorinated biomolecules and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique solubility properties.

    Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.

Wirkmechanismus

The mechanism of action of 5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane involves its interaction with molecular targets through its ether and fluorinated alkane groups. These interactions can affect various molecular pathways, leading to changes in chemical reactivity and stability. The compound’s fluorinated nature enhances its resistance to degradation and its ability to interact with other fluorinated molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester
  • Ethanol, 2-[2-(ethenyloxy)ethoxy]

Uniqueness

5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to oxidation and reduction. This makes it particularly valuable in applications requiring high-performance materials and reagents.

Eigenschaften

CAS-Nummer

572911-07-0

Molekularformel

C9H9F9O2

Molekulargewicht

320.15 g/mol

IUPAC-Name

5-(2-ethenoxyethoxy)-1,1,1,2,2,3,3,4,4-nonafluoropentane

InChI

InChI=1S/C9H9F9O2/c1-2-19-3-4-20-5-6(10,11)7(12,13)8(14,15)9(16,17)18/h2H,1,3-5H2

InChI-Schlüssel

WHWUDHFQFAKLSZ-UHFFFAOYSA-N

Kanonische SMILES

C=COCCOCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.